(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol

Building Block Synthetic Efficiency Derivatization

Choose (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol for its unique trifunctional architecture: a 3-nitro group for electron-withdrawing and amine diversification, a 5-methyl group for steric tuning, and a 1-hydroxymethyl handle for ether/ester library synthesis. Unlike simpler nitropyrazoles, this building block reduces synthetic steps in kinase inhibitor, anti-inflammatory, and crop protection programs. Ideal for MOF ligand design and energetic materials research.

Molecular Formula C5H7N3O3
Molecular Weight 157.129
CAS No. 956438-51-0
Cat. No. B2551217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-3-nitro-1H-pyrazol-1-yl)methanol
CAS956438-51-0
Molecular FormulaC5H7N3O3
Molecular Weight157.129
Structural Identifiers
SMILESCC1=CC(=NN1CO)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O3/c1-4-2-5(8(10)11)6-7(4)3-9/h2,9H,3H2,1H3
InChIKeyTUOHZCIAVPSMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Analysis: (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS 956438-51-0) as a Specialized Pyrazole Building Block


(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol (CAS 956438-51-0) is a functionalized pyrazole derivative characterized by a 5-methyl substituent, a 3-nitro group, and a 1-hydroxymethyl moiety. Its molecular formula is C₅H₇N₃O₃ with a molecular weight of 157.13 g/mol [1]. This compound belongs to a class of heterocyclic building blocks valued for their ability to introduce both electron-withdrawing (nitro) and hydrogen-bonding (hydroxymethyl) functionality into target molecules .

Why Generic Pyrazole Interchange Fails: Critical Differentiation of (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol


Substituting (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol with a structurally similar pyrazole derivative is not straightforward due to the precise positioning of its three key functional groups. The 5-methyl group contributes steric and electronic effects that influence regioselectivity in subsequent reactions . The 3-nitro group provides a strong electron-withdrawing center, enabling reduction to an amine or acting as a leaving group in nucleophilic aromatic substitutions [1]. Crucially, the 1-hydroxymethyl group offers a versatile handle for further derivatization (e.g., esterification, etherification, or oxidation) that is absent in simpler nitropyrazoles. Using an alternative, such as 5-methyl-3-nitro-1H-pyrazole (lacking the hydroxymethyl group) or a regioisomeric nitropyrazole methanol, would require additional synthetic steps or result in a different final product altogether.

Quantitative Differentiation of (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol: A Comparative Evidence Guide


Functional Group Advantage: Hydroxymethyl Handle vs. Unsubstituted Nitropyrazoles

(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol possesses a primary alcohol (hydroxymethyl) group, enabling direct conjugation or further functionalization without de novo synthesis of the alcohol. In contrast, the comparator 5-methyl-3-nitro-1H-pyrazole (CAS 34334-96-8) lacks this reactive handle, requiring additional steps to introduce a similar functionality [1]. This difference is quantified by the absence of a hydroxyl group in the comparator (0 vs. 1 primary alcohol).

Building Block Synthetic Efficiency Derivatization

Purity Benchmarking: Commercial Availability at ≥95% Purity

Multiple reputable vendors offer (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol with a minimum purity specification of 95% . This is comparable to or exceeds the typical purity specifications for related building blocks like (3-nitro-1H-pyrazol-1-yl)methanol (CAS 1001419-82-4) and (4-nitro-1H-pyrazol-1-yl)methanol (CAS 1001518-99-5) , which are also listed at 95% from similar suppliers.

Quality Control Reproducibility Sourcing

Physicochemical Property Profile: Boiling Point and Density Comparison

The predicted boiling point of (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol is 329.0±32.0 °C at 760 mmHg, with a density of 1.5±0.1 g/cm³ [1]. In comparison, the simpler analog 5-methyl-3-nitro-1H-pyrazole has a predicted boiling point of 335.7±22.0 °C and a density of 1.426±0.06 g/cm³ . The higher density and slightly lower boiling point of the target compound reflect the additional polar hydroxymethyl group, which may influence chromatographic behavior and solvent selection during purification.

Physical Properties Purification Handling

Storage and Stability: Recommended Conditions for Laboratory Use

Vendor specifications recommend storing (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol sealed in a dry environment at 2-8°C . This is a common storage condition for nitro-containing heterocycles, but it contrasts with the simpler 5-methyl-3-nitro-1H-pyrazole, which is often recommended for storage at room temperature in a sealed, dry container . The more stringent temperature requirement for the target compound suggests a greater sensitivity to thermal degradation or moisture uptake due to the hydroxymethyl group.

Stability Storage Logistics

Molecular Weight Differentiation: Impact on Reaction Stoichiometry and Shipping Costs

(5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol has a molecular weight of 157.13 g/mol . This is significantly higher than the core scaffold 5-methyl-3-nitro-1H-pyrazole (MW = 127.10 g/mol) and the regioisomeric (3-nitro-1H-pyrazol-1-yl)methanol (MW = 143.10 g/mol) . The increased molecular weight due to the combined methyl and hydroxymethyl substituents directly affects the mass required for equimolar reactions and influences shipping costs when ordering by weight.

Molecular Weight Stoichiometry Cost Efficiency

Optimal Application Scenarios for (5-Methyl-3-nitro-1H-pyrazol-1-yl)methanol in Research and Industrial Procurement


Synthesis of N-Substituted Pyrazole Libraries for Medicinal Chemistry

The 1-hydroxymethyl group serves as an ideal point of attachment for introducing diverse pharmacophores via ether or ester linkages. This enables the rapid construction of focused libraries of N-substituted pyrazoles, a strategy widely employed in kinase inhibitor and anti-inflammatory drug discovery programs . The nitro group can subsequently be reduced to an amine for further diversification.

Agrochemical Intermediate for Herbicide and Fungicide Development

Pyrazole derivatives bearing nitro and hydroxymethyl groups have been patented as intermediates in the synthesis of crop protection agents. The electron-withdrawing nitro group enhances the binding affinity of the final product to target enzymes, while the hydroxymethyl group facilitates formulation or conjugation to other active moieties .

Precursor for Energetic Materials and Propellant Additives

Nitro-substituted pyrazoles are known precursors for high-nitrogen energetic materials. The hydroxymethyl group can be oxidized to a carboxylic acid or converted to a nitrate ester, providing a pathway to oxygen-balanced compounds. The presence of both a nitro group and an oxidizable alcohol in (5-methyl-3-nitro-1H-pyrazol-1-yl)methanol makes it a potential building block for novel pyrazole-based propellants .

Custom Synthesis of Functionalized Ligands for Coordination Chemistry

The N-hydroxymethyl group allows for facile attachment of the pyrazole ring to larger ligand frameworks, such as those used in metal-organic frameworks (MOFs) or catalysis. The nitro group can act as a metal-coordinating site or be reduced to an amine for further modification [1]. This dual functionality reduces the number of synthetic steps required to access complex ligand architectures.

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